6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one -

6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Catalog Number: EVT-4662645
CAS Number:
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Antibacterial Agents: Quinazolin-4(3H)-ones conjugated with silver nanoparticles have shown enhanced antibacterial activity against several bacteria, including Escherichia coli and Streptococcus pyogenes. [] Additionally, certain quinazolinone derivatives synthesized under microwave irradiation exhibited potent antibacterial properties. []
  • Anticonvulsants: Various 3-substituted quinazolin-4(3H)-ones were found to possess anticonvulsant properties. [, ] One study identified a promising candidate with excellent anti-seizure action in mice models, displaying activity against electroshock, chemically induced, and pharmaco-resistant seizures with no neurotoxicity or hepatotoxicity. []
  • Anticancer Agents: Quinolone substituted quinazolin-4(3H)-ones have demonstrated anti-inflammatory and anticancer properties, targeting nuclear factor kappaB (NF-κB). [] These compounds exhibited cytotoxicity against human cancer cell lines and anti-inflammatory activity in a rat paw oedema model. []
  • Allosteric Modulators: Benzoquinazolinones have shown activity as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR). []

6,7-Dimethoxy-3-(4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl)quinazolin-4(3H)-one (DFMQ-19)

Compound Description: DFMQ-19 is a novel analogue of 3-benzylquinazolin-4(3H)-ones, investigated as a potential anti-hypertension drug candidate. [] A reverse-phase high-performance liquid chromatography method was developed to determine its concentration in rat plasma for pharmacokinetic studies. [] The oral bioavailability of DFMQ-19 in rats was found to be 13.42%. []

Relevance: DFMQ-19 is structurally related to 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one by sharing the core quinazolin-4(3H)-one structure with 6,7-dimethoxy substitution. The main difference lies in the benzyl substituent at position 3, where DFMQ-19 possesses a 4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl group, while the target compound has a 3-methoxybenzyl group. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand exhibiting promising antinociceptive effects in vivo. [] It displays preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. [] CM398 shows rapid absorption and adequate oral bioavailability (29.0%) in rodents. [] Its anti-inflammatory analgesic effects were demonstrated in the formalin model of inflammatory pain in mice. []

Relevance: Although CM398 does not share the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, it exhibits structural similarity through the presence of a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety. This shared structural feature highlights the potential pharmacological relevance of the dimethoxy-substituted isoquinoline/quinazoline systems. []

6,7-Dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one

Compound Description: This compound, C22H22ClNO4, was synthesized via a coupling reaction between 5-chloro-1,3,3-methylenindoline and 6-formyl-2,3-dimethoxybenzoic acid under solvent-free microwave irradiation. [] Its crystal structure features an indoline system and an isobenzofuran system connected by the enamine carbon. []

Relevance: This compound shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Although the core structure is an isobenzofuran-1(3H)-one instead of a quinazolin-4(3H)-one, the presence of the same dimethoxy substitution suggests potential similarities in their chemical properties and reactivity. []

3-aryl-8-methylquinazolin-4(3H)-one

Compound Description: This compound is part of a series of quinazolinone derivatives prepared and tested against multi-drug resistant bacteria. []

Relevance: This compound and 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one both belong to the quinazolin-4(3H)-one class, highlighting the broad spectrum of biological activity associated with this chemical scaffold. The presence of an aryl group at position 3 in both compounds further emphasizes their structural similarity within this chemical class. []

3-aryl-6,7-dimethoxyquinazolin-4(3H)-one

Compound Description: This compound is part of a series of quinazolinone derivatives prepared and tested against multi-drug resistant bacteria. [] It was also conjugated with silver nanoparticles to explore enhanced antibacterial efficacy. []

Relevance: This compound shares the 6,7-dimethoxy substitution pattern and the 3-aryl substitution with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, making it a close structural analogue. Both compounds belong to the quinazolin-4(3H)-one class and demonstrate potential antibacterial activity. []

6,7-dimethoxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one (6d)

Compound Description: This compound was synthesized as part of a series of quinolone substituted quinazolinones evaluated for their anti-inflammatory and anticancer activity. [] Compound 6d displayed the highest cytotoxicity against HeLa and BT-549 human cancer cell lines. []

Relevance: This compound shares the 6,7-dimethoxy substitution on the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Although it possesses a more complex substituent at position 3, the shared core structure suggests potential similarities in their pharmacological properties. []

3-(alkylcarbamoyl)-2-aryl-1,2-dihydro-6,7-(methylenedioxy)-3H-quinazolin-4-one

Compound Description: These compounds were synthesized and screened as anticonvulsant agents in DBA/2 mice against sound-induced seizures. []

Relevance: While these compounds share the core quinazolin-4(3H)-one structure with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, they differ in the substitution pattern. The presence of a methylenedioxy group at positions 6 and 7 instead of the dimethoxy groups highlights the impact of different substitutions on the biological activity of quinazolinone derivatives. []

7-Cycloalkylimino Substituted 3-Amino-6-fluoro-2-methyl-3H-quinazolin-4-ones

Compound Description: These compounds were synthesized via a nucleophilic amination-defluorination reaction of the 6,7-difluoro derivative of 3-amino-2-methyl-3H-quinazolin-4-one. []

Relevance: These compounds belong to the same quinazolin-4(3H)-one class as 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. The structural variations in the substitution patterns, particularly the presence of fluorine and cycloalkylimino groups, emphasize the diverse chemical space within the quinazolinone family. []

(R)-6,7-Dimethoxy-3-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)quinazolin-4(3H)-one (4)

Compound Description: This compound is a novel xanthorrhizol derivative synthesized and evaluated for its caspase-7 inhibitory activity. []

Relevance: This compound shares the 6,7-dimethoxy substitution on the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. The presence of a bulky, substituted propyl chain at position 3 highlights the potential for exploring diverse substituents to modulate the biological activity of quinazolinone derivatives. []

(S)-6,7-dimethoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]-dioxolo-[4,5-g]isoquinolin-5-yl)isobenzo-furan-1(3H)-one (Noscapine)

Compound Description: Noscapine is a naturally occurring benzylisoquinoline alkaloid with antitussive properties. It has also been studied for its potential anticancer activity, particularly its ability to bind to tubulin and inhibit microtubule dynamics. []

Relevance: While Noscapine possesses an isobenzofuran-1(3H)-one core instead of a quinazolin-4(3H)-one core, it shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Moreover, both compounds feature a substituted benzyl group at position 3. This structural similarity, alongside their shared interest as potential anticancer agents, highlights the pharmacological relevance of the dimethoxy-substituted benzylisoquinoline/quinazoline systems. []

EM015

Compound Description: EM015 is a semisynthetic derivative of noscapine, rationally designed as a microtubule-targeting anti-breast cancer agent. [] It exhibits higher potency against various tumor cells compared to noscapine, including drug-resistant cell lines. [] EM015 displays promising preclinical efficacy in breast tumor xenograft models and shows no detectable toxicity in various tissues. []

Relevance: Although EM015 does not directly share the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, it is derived from Noscapine, which exhibits structural similarities to the target compound. Both EM015 and 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one demonstrate potential anticancer activity, highlighting the pharmacological significance of this chemical space. []

Properties

Product Name

6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one

IUPAC Name

6,7-dimethoxy-3-[(3-methoxyphenyl)methyl]quinazolin-4-one

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c1-22-13-6-4-5-12(7-13)10-20-11-19-15-9-17(24-3)16(23-2)8-14(15)18(20)21/h4-9,11H,10H2,1-3H3

InChI Key

PTLJEKNGLXBWMA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.